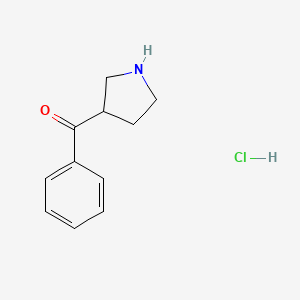

Phenyl(pyrrolidin-3-yl)methanone hydrochloride

Description

BenchChem offers high-quality Phenyl(pyrrolidin-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(pyrrolidin-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(pyrrolidin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBGXDYIJFSDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719920 |

Source

|

| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25503-87-1 |

Source

|

| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(pyrrolidin-3-yl)methanone hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Introduction

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a valuable heterocyclic ketone that serves as a key intermediate and building block in the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring a pyrrolidine ring linked to a benzoyl group, is a common motif in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of a reliable and high-yield protocol for the synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride, designed for researchers, chemists, and professionals in the field of drug development. The focus is on a robust two-stage deprotection and salt formation strategy starting from an N-Boc protected precursor.

Synthesis Strategy: The N-Boc Deprotection Route

The most direct and frequently cited method for preparing Phenyl(pyrrolidin-3-yl)methanone hydrochloride involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group from a precursor, tert-butyl 3-benzoylpyrrolidine-1-carboxylate.[1]

Principle and Rationale

The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2] The synthesis strategy hinges on this lability.

-

Stage 1: Acid-Catalyzed Deprotection: The synthesis is initiated by treating the N-Boc protected pyrrolidine with a strong acid, such as Trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the fragmentation of the protecting group into the stable tert-butyl cation and carbon dioxide, liberating the secondary amine of the pyrrolidine ring.[2] The tert-butyl cation is typically scavenged by the counter-ion or fragments into isobutylene.[2]

-

Stage 2: Hydrochloride Salt Formation: Following the removal of the Boc group, the resulting free amine (as a trifluoroacetate salt) is converted to the more stable and often crystalline hydrochloride salt. This is achieved by dissolving the intermediate in a suitable solvent like methanol and introducing a solution of hydrochloric acid (HCl), commonly in an ethereal solvent like diethyl ether.[1]

Alternative, though less detailed in specific literature for this exact compound, synthetic strategies could include a Friedel-Crafts acylation of a suitable pyrrolidine derivative or the addition of a phenyl Grignard reagent to a 3-substituted pyrrolidine electrophile.[3][4][5][6] However, the N-Boc deprotection route offers high efficiency and yield, starting from an often commercially available precursor.[1]

Core Synthesis Protocol

This protocol is adapted from a procedure detailed in patent literature, which reports a high yield for the target compound.[1]

Reaction Scheme

The overall transformation can be visualized as a two-stage process: Boc deprotection followed by conversion to the hydrochloride salt.

Caption: Overall two-stage reaction scheme.

Quantitative Data

The following table outlines the reagents required for the synthesis based on the literature procedure.[1]

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |

| tert-butyl 3-benzoylpyrrolidine-1-carboxylate | 275.35 | 0.600 g | 2.18 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 40 mL | - | Solvent |

| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - | Reagent |

| Methanol (MeOH) | 32.04 | 10 mL | - | Solvent |

| 1 M HCl in Diethyl Ether (Et₂O) | 36.46 (for HCl) | 100 mL | 100 | ~45.9 |

Experimental Workflow

The following diagram outlines the step-by-step laboratory workflow.

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

-

Reaction Setup (Stage 1): In a suitable reaction vessel, dissolve tert-butyl 3-benzoylpyrrolidine-1-carboxylate (0.600 g, 2.18 mmol) in dichloromethane (40 mL). To this solution, add Trifluoroacetic acid (10 mL).

-

Deprotection: Stir the reaction mixture at room temperature (approx. 18-25°C) for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Upon completion, concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator to yield a residue.

-

Salt Formation (Stage 2): Dissolve the obtained residue in methanol (10 mL). To this solution, add a 1 M solution of hydrochloric acid in diethyl ether (100 mL). The addition will likely cause a precipitate to form, creating a slurry.

-

Stirring: Stir the resulting slurry at room temperature for 1 hour.

-

Product Isolation: Concentrate the slurry to dryness under reduced pressure. This will yield phenyl(pyrrolidin-3-yl)methanone hydrochloride as a tan solid.[1]

Characterization

-

Yield: The reported yield for this procedure is approximately 94% (0.435 g).[1]

-

Appearance: Tan solid.[1]

-

Mass Spectrometry: The mass spectrum (APCI, positive ion mode) is expected to show a prominent peak for the free base at m/z 176 [M+H]⁺.[1]

-

Purity: The purity of the final product is reported to be around 97%.[7]

Safety and Handling

Proper safety precautions are critical for all personnel performing this synthesis. The procedure should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acids (TFA, HCl): Trifluoroacetic acid and hydrochloric acid are highly corrosive and can cause severe skin burns and eye damage.[8][9] Avoid inhalation of vapors. Handle with extreme care.

-

Solvents (DCM, Diethyl Ether, Methanol):

-

Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

-

Diethyl Ether: Extremely flammable. Keep away from all sources of ignition, including sparks and hot surfaces.[10][11][12] Take precautionary measures against static discharge by grounding equipment.[11][13]

-

Methanol: Toxic if ingested or inhaled.

-

-

Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[8][9][10]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][13] An eyewash station and safety shower should be readily accessible.[11]

Conclusion

The synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride via the acid-catalyzed deprotection of its N-Boc precursor is a highly efficient and reliable method. The protocol offers an excellent yield and a straightforward work-up procedure. By adhering to the detailed steps and exercising appropriate safety measures, researchers can effectively produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. NIH National Library of Medicine. Available at: [Link]

- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.Google Patents.

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.Google Patents.

-

A synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Phenyl(pyrrolidin-3-yl)methanone hydrochloride. PubChem. Available at: [Link]

-

(A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). ResearchGate. Available at: [Link]

-

Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

-

Synthesis of N‐benzoylpyrrolidine. ResearchGate. Available at: [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. Available at: [Link]

-

Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available at: [Link]

-

Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. ResearchGate. Available at: [Link]

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.Google Patents.

-

PHAR 2034: Synthesis of Complex Drugs. Scribd. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation. YouTube. Available at: [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.Google Patents.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.Google Patents.

Sources

- 1. Phenyl-3-pyrrolidinyl-Methanone HCl synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Phenyl(pyrrolidin-3-yl)methanone hydrochloride [cymitquimica.com]

- 8. Phenyl(pyrrolidin-3-yl)methanone hydrochloride | C11H14ClNO | CID 56973379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride: A Versatile Scaffold in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS: 25503-87-1). An exhaustive review of the scientific literature reveals that while this compound is well-characterized chemically, there is a notable absence of published data on its specific biological activities. This guide, therefore, shifts focus to the broader context of the phenyl(pyrrolidin-3-yl)methanone scaffold and its significance in medicinal chemistry. By examining structurally related compounds with known pharmacological profiles, we aim to provide insights into the potential applications and future research directions for this versatile chemical entity. This document serves as a foundational resource for researchers considering the use of Phenyl(pyrrolidin-3-yl)methanone hydrochloride as a building block in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery.[1] Its prevalence in numerous natural products and synthetic drugs stems from its unique stereochemical and physicochemical properties. The non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is often crucial for specific and high-affinity interactions with biological targets.[1] This guide focuses on Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a compound that combines the pyrrolidine ring with a phenyl ketone group, a common pharmacophore in many biologically active molecules.

Physicochemical and Structural Characterization of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a solid, typically a powder, with the chemical formula C11H14ClNO.[2][3][4] It is commercially available from various suppliers, indicating its utility as a chemical intermediate.[4][5]

| Property | Value | Source |

| CAS Number | 25503-87-1 | [2] |

| Molecular Formula | C11H14ClNO | [2] |

| Molecular Weight | 211.69 g/mol | [2] |

| IUPAC Name | phenyl(pyrrolidin-3-yl)methanone;hydrochloride | [2] |

| Physical Form | Solid, Powder | [3][4] |

| Parent Compound | Phenyl(pyrrolidin-3-yl)methanone (CAS: 26803-27-0) | [2][6] |

Safety Information: According to its GHS classification, Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a warning-level substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

Known Biological Activities: A Conspicuous Absence of Data

A thorough investigation of scientific databases and literature sources, including PubChem, has not yielded any specific studies detailing the biological activities of Phenyl(pyrrolidin-3-yl)methanone hydrochloride. This suggests that the compound itself has not been a primary focus of pharmacological research. Instead, its value appears to lie in its role as a structural precursor for more complex molecules. For researchers, this is a critical finding, as it indicates an open field for initial screening and characterization, but also a lack of foundational data to guide such efforts.

The Phenyl(pyrrolidin-3-yl) Scaffold: A Platform for Potent Biological Activity

While the title compound lacks direct biological data, its core structure is present in several classes of highly active molecules. This section explores the biological activities of these structurally related compounds to infer the potential of the Phenyl(pyrrolidin-3-yl)methanone scaffold.

RORγt Inverse Agonists for Autoimmune Diseases

Recent research has identified a series of Phenyl (3-phenylpyrrolidin-3-yl)sulfones as potent and selective inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt).[3][7][8] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathophysiology of various autoimmune diseases.

The structural similarity between these active sulfone analogs and Phenyl(pyrrolidin-3-yl)methanone is significant. Both share the phenyl and pyrrolidine rings, with the primary difference being the nature of the group at the 3-position of the pyrrolidine. This suggests that the phenyl(pyrrolidin-3-yl) core provides a suitable framework for binding within the RORγt ligand-binding domain.

Experimental Workflow for RORγt Inverse Agonist Screening

A typical workflow to assess a compound like Phenyl(pyrrolidin-3-yl)methanone or its derivatives for RORγt inverse agonist activity would involve the following steps:

-

Primary Binding Assay: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used to determine if the compound can displace a known ligand from the RORγt ligand-binding domain (LBD). This provides an initial measure of binding affinity (Ki or IC50).

-

Cellular Reporter Assay: A cell-based assay is then employed to measure the functional activity of the compound. This typically involves a cell line (e.g., HEK293) co-transfected with a plasmid encoding the RORγt LBD fused to a DNA-binding domain and a reporter plasmid containing a promoter with ROR response elements driving the expression of a reporter gene (e.g., luciferase). A decrease in reporter gene expression in the presence of the compound indicates inverse agonist activity.

-

Th17 Differentiation Assay: To assess the compound's effect in a more biologically relevant context, primary naive CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the compound. The differentiation of these cells into Th17 cells is then quantified by measuring the production of IL-17A by flow cytometry or ELISA. A reduction in IL-17A production indicates that the compound can inhibit Th17 differentiation, consistent with RORγt inverse agonism.

-

Selectivity Profiling: The compound is tested against other nuclear receptors (e.g., PXR, LXRα, LXRβ) to ensure its selectivity for RORγt.[8]

Caption: A generalized workflow for identifying and characterizing RORγt inverse agonists.

Androgen Receptor Antagonists for Prostate Cancer

Derivatives of 3-aryl-3-hydroxy-1-phenylpyrrolidine have been designed and synthesized as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[9] In these compounds, the pyrrolidine ring is a central scaffold that correctly orients the phenyl groups for interaction with the AR ligand-binding pocket. The discovery of potent AR antagonists based on this scaffold highlights its utility in developing treatments for hormone-dependent cancers.

Other Potential Central Nervous System (CNS) Applications

The pyrrolidine ring is a common feature in many CNS-active compounds. For instance, various pyrrolidine-2,5-dione derivatives have been investigated for their antiseizure and antinociceptive properties.[10] Additionally, certain aminopyrrolidine derivatives have been identified as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, with potential applications in the treatment of obesity and other metabolic disorders.[11] The metabolism of synthetic cathinones, which often contain a pyrrolidinyl-phenyl moiety, has also been studied, providing insights into how such compounds are processed in the body.[12][13]

Synthetic Accessibility and Future Directions

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is readily accessible, as evidenced by its availability from multiple chemical suppliers. Its synthesis is typically achieved through standard organic chemistry methods. The presence of a ketone and a secondary amine in its structure provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of compound libraries.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Phenyl(pyrrolidin-3-yl)methanone hydrochloride | C11H14ClNO | CID 56973379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl(pyrrolidin-3-yl)methanone hydrochloride [cymitquimica.com]

- 5. 25503-87-1|Phenyl(pyrrolidin-3-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 6. 26803-27-0|Phenyl(pyrrolidin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Evolving Landscape of Pyrrolidine-Based CNS Agents: A Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride Analogs and Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold remains a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds. This technical guide delves into the structural analogs and derivatives of phenyl(pyrrolidin-3-yl)methanone hydrochloride, a core structure that serves as a valuable starting point for the exploration of novel central nervous system (CNS) agents. With a primary focus on monoamine reuptake inhibition, this document provides a comprehensive overview of the rationale behind structural modifications, detailed synthetic methodologies, and robust protocols for in vitro and in vivo evaluation. By elucidating the intricate relationship between chemical structure and pharmacological activity, this guide aims to empower researchers in the rational design and development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.

Introduction: The Significance of the Phenyl(pyrrolidin-3-yl)methanone Core

The phenyl(pyrrolidin-3-yl)methanone hydrochloride scaffold presents a compelling framework for CNS drug discovery. The inherent properties of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offer a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of substituents to interact with biological targets.[1] The presence of a phenyl ketone moiety provides a key pharmacophoric element, ripe for modification to modulate potency, selectivity, and pharmacokinetic properties.

Our exploration of this chemical space is primarily driven by the hypothesis that analogs of this core structure can function as potent monoamine reuptake inhibitors. By targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), these compounds have the potential to modulate neurotransmitter levels in the synaptic cleft, a mechanism central to the action of many antidepressant, anxiolytic, and stimulant medications.[2][3] This guide will provide the foundational knowledge and practical methodologies to systematically explore this promising class of compounds.

Structural Analogs and Derivatives: A Roadmap for SAR Exploration

The rational design of novel analogs hinges on a thorough understanding of structure-activity relationships (SAR). Modifications to the phenyl(pyrrolidin-3-yl)methanone core can be systematically explored at three key positions: the phenyl ring, the pyrrolidine ring, and the ketone linker.

Phenyl Ring Modifications

Substitutions on the phenyl ring can profoundly influence binding affinity and selectivity for monoamine transporters.

-

Rationale: Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic system, impacting cation-π or other non-covalent interactions within the transporter binding pocket. The position of these substituents (ortho, meta, para) is also critical for optimal engagement with the target.

-

Examples of Modifications:

-

Halogenation (F, Cl, Br)

-

Alkylation (e.g., methyl, ethyl)

-

Alkoxylation (e.g., methoxy)

-

Trifluoromethylation

-

Pyrrolidine Ring Modifications

The pyrrolidine ring offers multiple avenues for structural diversification to enhance potency and fine-tune physicochemical properties.

-

Rationale: Substituents on the pyrrolidine nitrogen can modulate basicity and introduce additional interaction points. Modifications at other positions on the ring can influence the overall conformation and steric profile of the molecule.

-

Examples of Modifications:

-

N-alkylation or N-benzylation

-

Introduction of substituents at the 2, 4, or 5-positions

-

Alterations to the stereochemistry of the ring

-

Ketone Linker Modifications

While the ketone moiety is a key feature, its modification or replacement can lead to novel pharmacological profiles.

-

Rationale: Altering the carbonyl group can impact hydrogen bonding potential and metabolic stability. Replacing the ketone with other functional groups can lead to entirely new classes of compounds with different target engagement profiles.

-

Examples of Modifications:

-

Reduction to a hydroxyl group

-

Replacement with an oxime or other ketone derivatives

-

Bioisosteric replacement with other linkers

-

The following table summarizes key structural modifications and their potential impact on pharmacological activity:

| Modification Site | Specific Modification | Rationale/Hypothesized Impact |

| Phenyl Ring | Halogenation (e.g., 4-chloro, 3,4-dichloro) | Enhance binding affinity through halogen bonding; modulate lipophilicity. |

| Alkylation (e.g., 4-methyl) | Increase lipophilicity; potential for hydrophobic interactions. | |

| Alkoxylation (e.g., 4-methoxy) | Introduce hydrogen bond accepting capabilities; alter electronic properties. | |

| Pyrrolidine Ring | N-Alkylation | Modulate pKa; explore additional binding pockets. |

| C-substitution | Introduce steric bulk to probe binding site topography; alter conformation. | |

| Ketone Linker | Reduction to alcohol | Introduce hydrogen bond donating and accepting capabilities. |

| Replacement with sulfone | Alter geometry and electronic properties of the linker. |

Synthetic Methodologies: From Concept to Compound

The synthesis of phenyl(pyrrolidin-3-yl)methanone analogs can be achieved through various established synthetic routes. The following protocols provide detailed, step-by-step procedures for the synthesis of the core structure and a representative analog.

Synthesis of Phenyl(pyrrolidin-3-yl)methanone Hydrochloride (Core Structure)

This synthesis involves the protection of the pyrrolidine nitrogen, followed by a Friedel-Crafts acylation and subsequent deprotection.

Experimental Protocol:

-

N-Boc-pyrrolidin-3-carboxylic acid preparation: To a solution of pyrrolidin-3-carboxylic acid in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc anhydride) and sodium bicarbonate. Stir at room temperature overnight. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-pyrrolidin-3-carboxylic acid.

-

Friedel-Crafts Acylation: To a solution of N-Boc-pyrrolidin-3-carboxylic acid in anhydrous dichloromethane at 0°C, add oxalyl chloride and a catalytic amount of DMF. Stir for 2 hours at room temperature. In a separate flask, add anhydrous aluminum chloride to a solution of benzene in anhydrous dichloromethane at 0°C. To this suspension, add the freshly prepared acid chloride solution dropwise. Stir at room temperature for 4 hours. Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Deprotection: Dissolve the crude product from the previous step in a solution of HCl in dioxane (4M). Stir at room temperature for 2 hours. The product will precipitate out of solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield phenyl(pyrrolidin-3-yl)methanone hydrochloride.

Synthesis of a Representative Analog: (4-Chlorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride

This protocol illustrates the synthesis of a halogenated analog, a common strategy to enhance potency.

Experimental Protocol:

-

Friedel-Crafts Acylation with Chlorobenzene: Follow the procedure for the Friedel-Crafts acylation described in section 3.1, substituting benzene with chlorobenzene.

-

Deprotection: Follow the deprotection procedure as described in section 3.1 to yield (4-chlorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

Caption: General synthetic workflow for phenyl(pyrrolidin-3-yl)methanone analogs.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial characterization of novel compounds involves determining their potency and selectivity at the primary biological targets. For monoamine reuptake inhibitors, radioligand binding assays and neurotransmitter uptake assays are the gold standard.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand known to bind to the target.

Experimental Protocol:

-

Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Membrane Preparation: Harvest the cells and homogenize in a buffer solution. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and various concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Neurotransmitter Uptake Assay

This assay directly measures the functional inhibition of neurotransmitter transport into cells or synaptosomes.

Experimental Protocol:

-

Preparation of Synaptosomes or Cells: Prepare synaptosomes from rat striatum (for DAT), whole brain minus striatum (for SERT), or hippocampus/cortex (for NET), or use HEK293 cells expressing the respective transporters.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle.

-

Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Lyse the cells/synaptosomes and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for in vitro evaluation of monoamine reuptake inhibitors.

In Vivo Evaluation: Assessing CNS Effects in Animal Models

Promising compounds from in vitro screening are advanced to in vivo studies to assess their effects on the central nervous system and to evaluate their overall pharmacological profile in a living organism.

Locomotor Activity (Actophotometer Test)

This test is used to evaluate the stimulant or depressant effects of a compound on the CNS.

Experimental Protocol:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Activity: Place each mouse individually in an actophotometer (a cage with infrared beams to detect movement) and record the baseline locomotor activity for 10 minutes.

-

Drug Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-treatment Activity: After a predetermined time (e.g., 30 minutes), place the mice back into the actophotometer and record their locomotor activity for 10 minutes.

-

Data Analysis: Compare the locomotor activity counts before and after drug administration and between the test and control groups. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[4][5]

Open Field Test

This test assesses both locomotor activity and anxiety-like behavior.

Experimental Protocol:

-

Apparatus: Use a square arena with the floor divided into equal squares.

-

Procedure: Place a mouse in the center of the open field and allow it to explore for a set period (e.g., 5 minutes). Record the number of squares crossed (locomotor activity) and the time spent in the central versus peripheral squares (anxiety-like behavior).

-

Drug Administration and Analysis: Administer the test compound or vehicle prior to the test and compare the behavioral parameters between groups.[6]

Hole-Cross Test

This test is another measure of locomotor activity and exploratory behavior.

Experimental Protocol:

-

Apparatus: A cage divided into two chambers by a partition with a hole in the center.

-

Procedure: Place a mouse in one chamber and count the number of times it crosses to the other chamber through the hole over a specific duration (e.g., 3 minutes).

-

Drug Administration and Analysis: Administer the test compound or vehicle and compare the number of crossings between the treated and control groups.[6]

Signaling Pathways: The Molecular Mechanisms of Action

The therapeutic and adverse effects of phenyl(pyrrolidin-3-yl)methanone analogs that act as monoamine reuptake inhibitors are mediated through their interaction with DAT, SERT, and NET. These transporters are crucial for regulating the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft.

Inhibition of these transporters leads to an accumulation of the respective neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors. This modulation of monoaminergic neurotransmission is implicated in the pathophysiology of various CNS disorders.[3][7][8]

Caption: Simplified signaling pathway of monoamine transporters and the site of action for reuptake inhibitors.

Conclusion and Future Directions

The phenyl(pyrrolidin-3-yl)methanone hydrochloride core represents a versatile and promising scaffold for the development of novel CNS agents. This guide has provided a comprehensive framework for the rational design, synthesis, and evaluation of its structural analogs and derivatives, with a particular focus on their potential as monoamine reuptake inhibitors. The detailed experimental protocols and elucidation of the underlying signaling pathways are intended to serve as a valuable resource for researchers in the field.

Future research in this area should focus on optimizing the potency and selectivity profiles of these compounds, as well as thoroughly characterizing their pharmacokinetic and pharmacodynamic properties. The exploration of novel substitutions and bioisosteric replacements will undoubtedly lead to the discovery of new chemical entities with improved therapeutic potential and fewer side effects. Ultimately, the systematic approach outlined in this guide will contribute to the advancement of our understanding of CNS pharmacology and the development of innovative treatments for a range of debilitating neurological and psychiatric disorders.

References

- Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. PubMed.

- Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain | Request PDF.

- Design, Synthesis, and Biological Evaluation of New Monoamine Reuptake Inhibitors with Potential Therapeutic Utility in Depression and Pain. AMiner.

-

An Update on the Synthesis of Pyrrolo[2][9]benzodiazepines. PubMed Central.

- In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. PubMed Central.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships | Request PDF.

- Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PubMed Central.

- Synthesis of N‐benzoylpyrrolidine | Download Scientific Diagram.

- 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed.

- Synthesis and structure--activity relationships of aroylpyrrole alkylamide bradykinin (B2) antagonists. PubMed.

- Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed Central.

- Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)

- Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. PubMed.

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- 2-Pyrrolidinylideneureas, a new class of central nervous system agents. PubMed.

- Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. springermedizin.de.

- Phenyl(pyrrolidin-3-yl)methanone. BLD Pharm.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Phenyl(pyrrolidin-3-yl)methanone hydrochloride. PubChem.

- Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianjpr.com [asianjpr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]

- 7. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride (CAS No. 25503-87-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 25503-87-1), a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical properties, synthesis, safety, and its role as a key structural motif in the development of novel therapeutics.

Core Chemical Identity and Properties

Initially, a point of clarification is necessary. The CAS number 25503-87-1 has been ambiguously associated in some databases with polymeric structures. However, the authoritative consensus among leading chemical suppliers and in the context of fine chemical synthesis confirms its identity as Phenyl(pyrrolidin-3-yl)methanone hydrochloride .[1][2][3] This guide will focus exclusively on this small molecule.

The molecule consists of a phenyl ketone group attached to the 3-position of a pyrrolidine ring, supplied as its hydrochloride salt. This structure is a valuable building block, combining the aromatic properties of the phenyl group with the versatile, saturated heterocyclic nature of the pyrrolidine ring.[4] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to explore three-dimensional chemical space.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 25503-87-1 | [5] |

| Molecular Formula | C₁₁H₁₄ClNO | [2][5] |

| Molecular Weight | 211.69 g/mol | [2][5] |

| IUPAC Name | phenyl(pyrrolidin-3-yl)methanone;hydrochloride | [5] |

| Appearance | Solid, Powder (Tan/Yellowish) | [2][6] |

| Purity | Typically ≥95% - 97% | [2] |

| InChI Key | FFRBGXDYIJFSDK-UHFFFAOYSA-N | [2] |

| SMILES | C1CNCC1C(=O)C2=CC=CC=C2.Cl | [5] |

| Storage | Sealed in a dry, room temperature environment or refrigerated (2-8°C) | |

Synthesis and Mechanistic Considerations

The synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride is typically achieved through a multi-step process that leverages protecting group chemistry. The primary logic behind this approach is to prevent unwanted side reactions with the secondary amine of the pyrrolidine ring during the introduction of the benzoyl group.

A common synthetic strategy involves two key stages:

-

Formation of an N-protected precursor : This often involves a Friedel-Crafts acylation or a similar reaction to attach the benzoyl group to a pyrrolidine ring where the nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

Deprotection : The final step is the removal of the protecting group under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol: Synthesis via Boc-Protected Intermediate

This protocol is a representative synthesis based on common organic chemistry principles, including Friedel-Crafts acylation and Boc deprotection.[7][8][9]

Part A: Synthesis of tert-butyl 3-benzoylpyrrolidine-1-carboxylate (N-Boc-3-benzoylpyrrolidine)

-

Acyl Chloride Formation: To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the acyl chloride by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous benzene at 0°C.

-

Addition: Slowly add the solution of N-Boc-pyrrolidine-3-carbonyl chloride from Step 2 to the benzene/AlCl₃ suspension.

-

Reaction Completion: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[10][11]

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-benzoylpyrrolidine-1-carboxylate as a pure intermediate.

Part B: Deprotection to Phenyl(pyrrolidin-3-yl)methanone hydrochloride

-

Dissolution: Dissolve the purified N-Boc-3-benzoylpyrrolidine (1.0 eq) from Part A in a suitable solvent such as dioxane, methanol, or ethyl acetate.[8]

-

Acidification: Add a solution of 4M HCl in dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[8][12]

-

Precipitation and Isolation: Stir the resulting slurry at room temperature for 1-2 hours. The hydrochloride salt will often precipitate from the solution.[6][8]

-

Final Processing: Concentrate the mixture to dryness under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product, Phenyl(pyrrolidin-3-yl)methanone hydrochloride.[6]

Applications in Research and Drug Discovery

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules. The phenyl(pyrrolidinyl)methanone core is a key pharmacophore found in compounds targeting a range of biological systems, particularly the central nervous system (CNS).

Key Therapeutic Areas of Interest:

-

Anticonvulsants: The pyrrolidone and pyrrolidine scaffolds are central to many anticonvulsant drugs. The structural features of CAS 25503-87-1 make it a candidate for synthesizing novel derivatives with potential activity against epileptic seizures by modulating ion channels or neurotransmitter systems.[13][14]

-

Dopamine Transporter (DAT) Inhibitors: Phenyl-pyrrolidinyl-methanone analogues are structurally related to pyrovalerone and other potent inhibitors of the dopamine transporter. These compounds are investigated for their potential in treating conditions like ADHD and as research tools for studying the dopaminergic system.

-

Analgesics and Anti-inflammatory Agents: Pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[9]

-

General CNS Drug Scaffolding: The pyrrolidine ring provides a non-planar, sp³-rich structure that can lead to improved solubility and pharmacokinetic properties compared to flat aromatic systems, making it a desirable component in CNS drug design.[4]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, as well as distinct multiplets for the non-equivalent methylene and methine protons of the pyrrolidine ring.

-

¹³C NMR: Would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): In positive ion mode (e.g., APCI or ESI), the mass spectrum is expected to show a prominent peak for the free base [M+H]⁺ at approximately m/z 176.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the ketone carbonyl (C=O) stretch, as well as bands for C-H bonds (aromatic and aliphatic) and N-H stretching from the protonated amine.

Safety and Handling

As a research chemical, Phenyl(pyrrolidin-3-yl)methanone hydrochloride requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation |[5] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.

-

Storage: Keep the container tightly closed and store in a dry, cool place as recommended by the supplier.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: If swallowed, rinse mouth with water. Call a physician if you feel unwell.

-

Conclusion

Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No. 25503-87-1) is a valuable and well-defined chemical intermediate, distinct from the polymeric materials sometimes erroneously associated with its CAS number. Its true utility lies in its role as a sophisticated building block for medicinal chemists and drug development professionals. The combination of a phenyl ketone and a pyrrolidine ring provides a robust scaffold for creating novel compounds, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the research and development of next-generation therapeutics.

References

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved January 7, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Phenyl(pyrrolidin-3-yl)methanone hydrochloride. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved January 7, 2026, from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved January 7, 2026, from [Link]

-

YouTube. (2022, January 27). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐benzoylpyrrolidine. Retrieved January 7, 2026, from [Link]

-

Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

YouTube. (2019, August 20). Friedel Crafts Acylation of Benzene. Retrieved January 7, 2026, from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 7, 2026, from [Link]

-

Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 521–530. Retrieved January 7, 2026, from [Link]

Sources

- 1. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 2. Phenyl(pyrrolidin-3-yl)methanone hydrochloride [cymitquimica.com]

- 3. phenyl(pyrrolidin-3-yl)Methanone hydrochloride [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl(pyrrolidin-3-yl)methanone hydrochloride | C11H14ClNO | CID 56973379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl-3-pyrrolidinyl-Methanone HCl synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

Phenyl(pyrrolidin-3-yl)methanone hydrochloride literature review

An In-depth Technical Guide: Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Abstract

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a heterocyclic organic compound featuring a central pyrrolidine ring, a structure of profound importance in modern medicinal chemistry. While not an end-drug itself, it serves as a crucial chemical intermediate and a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine motif, with its sp³-hybridized, non-planar geometry, provides an ideal framework for creating molecules with enhanced three-dimensional complexity, often leading to improved target specificity and favorable physicochemical properties such as aqueous solubility.[1][2] This guide provides a comprehensive overview of Phenyl(pyrrolidin-3-yl)methanone hydrochloride, detailing its synthesis, rigorous analytical characterization, and its contextual significance in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, frequently incorporated into a wide array of biologically active compounds.[3] Its prevalence stems from several key advantages:

-

Three-Dimensionality: Unlike flat, aromatic rings, the puckered, non-planar structure of the pyrrolidine ring allows for the precise spatial orientation of substituents. This enables a more effective exploration of the three-dimensional space within a biological target's binding pocket, a critical factor for enhancing potency and selectivity.[1]

-

Stereochemical Richness: The pyrrolidine ring can contain multiple stereocenters, allowing for the generation of diverse stereoisomers. This is crucial as the biological activity of a drug candidate can be highly dependent on its specific stereochemistry.

-

Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (in its protonated form) or acceptor, which can significantly enhance a molecule's aqueous solubility and its ability to interact with biological targets.[2]

-

Metabolic Stability: The saturated nature of the ring often imparts greater metabolic stability compared to more labile structures.

Phenyl(pyrrolidin-3-yl)methanone hydrochloride represents a functionalized version of this core scaffold, combining the pyrrolidine ring with a phenyl ketone group. This combination makes it an ideal starting point for developing compound libraries targeting a range of biological systems, particularly within the central nervous system (CNS).

Physicochemical Properties and Handling

A thorough understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 25503-87-1 | [4][5] |

| Molecular Formula | C₁₁H₁₄ClNO | [4][6] |

| Molecular Weight | 211.69 g/mol | [4][6] |

| Appearance | Tan or off-white solid powder | [5][6] |

| Purity | Commercially available at ≥95% or ≥97% | [6] |

| Storage | 2-8°C, desiccate | |

| Parent Free Base | Phenyl(pyrrolidin-3-yl)methanone (CAS: 26803-27-0) | [4][7] |

Safety and Handling:

According to its Globally Harmonized System (GHS) classification, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Key hazard statements include:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Synthesis and Purification Workflow

The most common and efficient synthesis of Phenyl(pyrrolidin-3-yl)methanone hydrochloride involves the deprotection of a carbamate-protected precursor. This strategy is a cornerstone of modern organic synthesis, as the tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen that can be removed cleanly under acidic conditions.

Synthesis Rationale

The choice of a Boc-protecting group is deliberate. It prevents the secondary amine of the pyrrolidine ring from participating in unwanted side reactions during earlier synthetic steps (e.g., the introduction of the benzoyl group). Trifluoroacetic acid (TFA) is an ideal reagent for deprotection as it is highly effective at cleaving the Boc group and is volatile, making it easy to remove post-reaction. The final step involves converting the resulting free base into its hydrochloride salt. This is critical for improving the compound's stability, crystallinity, and handling characteristics, as hydrochloride salts are typically less hygroscopic and more stable than their corresponding free bases.

Caption: Synthesis workflow from Boc-protected precursor to the final hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

-

tert-butyl 3-benzoylpyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl) in diethyl ether (Et₂O)

Procedure:

-

Deprotection: In a round-bottom flask, dissolve tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.05 M concentration). To this solution, add trifluoroacetic acid (approx. 4-5 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

-

Solvent Removal: Upon completion, remove the solvent and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. This will yield a viscous residue (the trifluoroacetate salt).

-

Salt Formation: Dissolve the residue in a minimal amount of methanol. To this solution, add a solution of 1 M HCl in diethyl ether (a significant excess, e.g., 10-20 eq) with stirring.

-

Isolation: A precipitate or slurry will form. Continue stirring at room temperature for approximately 1 hour to ensure complete salt formation. Concentrate the slurry to dryness under reduced pressure to yield Phenyl(pyrrolidin-3-yl)methanone hydrochloride as a solid.[5]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or trituration from an appropriate solvent system (e.g., ethanol/ether).

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This workflow serves as a self-validating system, where each analysis provides complementary information to build a complete profile of the molecule.

Caption: A standard workflow for the comprehensive analytical characterization of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, as well as distinct multiplets for the diastereotopic protons of the pyrrolidine ring. The ¹³C NMR will confirm the presence of the ketone carbonyl carbon and the distinct carbons of both ring systems.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight. In positive ion mode, the analysis should reveal the mass of the protonated free base ([M+H]⁺) at m/z 176.2.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of the compound. A reversed-phase C18 column with a mobile phase of water and acetonitrile (containing a modifier like 0.1% formic acid) is a typical starting point. The purity is determined by the area percentage of the main product peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1680 cm⁻¹) and a broad N-H stretch for the secondary amine hydrochloride salt (~2700-2400 cm⁻¹).

Pharmacological Context and Drug Discovery Applications

While Phenyl(pyrrolidin-3-yl)methanone hydrochloride is primarily a synthetic intermediate, its core structure is highly relevant to pharmacologically active molecules, particularly those targeting the central nervous system. Its structural relatives, such as pyrovalerone and other cathinone derivatives, are known to interact with monoamine transporters.[8][9]

Hypothesized Mechanism of Action based on Structural Analogy

Many compounds containing a phenyl-methanone group attached to a nitrogenous ring act as reuptake inhibitors for key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[9] These molecules function by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), blocking the reabsorption of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentration. This mechanism is central to the action of many antidepressants and stimulants.

Caption: Hypothesized mechanism of action for derivatives based on structural analogy to known transporter inhibitors.

Applications as a Scaffold

The true value of Phenyl(pyrrolidin-3-yl)methanone hydrochloride lies in its potential as a versatile building block. The secondary amine of the pyrrolidine ring is a prime site for functionalization, allowing for the rapid generation of diverse chemical libraries. Potential modifications include:

-

N-Alkylation/N-Arylation: Introducing various alkyl or aryl groups to explore structure-activity relationships (SAR).

-

Reductive Amination: The ketone can be modified or used in reductive amination reactions to create more complex structures.

-

Modification of the Phenyl Ring: The phenyl ring can be substituted with different functional groups to modulate electronic properties and target interactions.

This scaffold is a starting point for developing novel compounds for a multitude of therapeutic areas where pyrrolidine-containing molecules have already shown promise, including oncology, infectious diseases, and neurodegenerative disorders.[3]

Conclusion

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is more than just a chemical compound; it is a key enabling tool for innovation in drug discovery. Its synthesis is straightforward and high-yielding, and its structure can be rigorously confirmed through standard analytical techniques. By leveraging its privileged pyrrolidine core and multiple points for chemical modification, researchers and scientists are well-equipped to design and synthesize the next generation of targeted therapeutics. This guide provides the foundational knowledge required to confidently incorporate this valuable scaffold into advanced drug development programs.

References

-

Phenyl(pyrrolidin-3-yl)methanone hydrochloride | C11H14ClNO | CID 56973379 - PubChem. [Link]

- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)

-

Synthesis of pyrrolidin-3-ylethanethanioate derivative. - ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [Link]

-

Pyrrolidin-3-yl(quinolin-5-yl)methanone | C14H14N2O | CID 116568366 - PubChem. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones - MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Phenyl(pyrrolidin-3-yl)methanone hydrochloride | C11H14ClNO | CID 56973379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenyl-3-pyrrolidinyl-Methanone HCl synthesis - chemicalbook [chemicalbook.com]

- 6. Phenyl(pyrrolidin-3-yl)methanone hydrochloride [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. drugs.ie [drugs.ie]

An In-depth Technical Guide on the Safety and Handling of Phenyl(pyrrolidin-3-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Phenyl(pyrrolidin-3-yl)methanone hydrochloride (CAS No: 25503-87-1). As a compound of interest within the broader class of pyrrolidinyl methanone derivatives, which are actively being investigated for their potential effects on the central nervous system, a rigorous and informed approach to safety is paramount.[1][2] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, field-proven perspective on risk mitigation, experimental design, and emergency preparedness. The protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a solid, powdered organic compound.[3][4] Understanding its fundamental chemical and toxicological properties is the first step in establishing a robust safety framework.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below, which informs storage and handling decisions.

| Property | Value | Source |

| CAS Number | 25503-87-1 | PubChem[5][6] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[5][6] |

| Molecular Weight | 211.69 g/mol | PubChem[5][6] |

| Physical Form | Solid, Powder | CymitQuimica[3][4] |

| Storage Temperature | 2-8°C or Room Temperature, in a dry area | Sigma-Aldrich, CymitQuimica[7] |

Toxicological Profile and GHS Hazard Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is also a potential route of exposure. The Globally Harmonized System (GHS) classifications highlight the principal hazards associated with this compound.[5][6]

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[5][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[5][6] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | CymitQuimica[7], Sigma-Aldrich[8] |

Expert Insight: The pyrrolidinone scaffold is known to interact with biological systems, and many derivatives are explored for their effects on neurotransmitter transporters.[2] The irritant nature of this compound, combined with its potential bioactivity, necessitates a cautious approach. The hydrochloride salt form may also contribute to its irritant properties. Assume that any exposure could have unforeseen pharmacological effects and take all necessary precautions to prevent it.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, beginning with engineering controls and culminating in the correct selection and use of PPE.

Engineering Controls

-

Ventilation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Containment: Use of a powder-containment balance enclosure is recommended for weighing operations to minimize the dispersal of fine powders.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as preparing concentrated solutions, a full-face shield should be worn in addition to goggles.

-

Hand Protection: Due to the lack of specific permeation data for Phenyl(pyrrolidin-3-yl)methanone hydrochloride, a conservative approach to glove selection is required. Nitrile gloves are a common choice for general chemical handling and offer protection against a range of substances.[9] However, for prolonged contact or when handling concentrated solutions, double-gloving with two pairs of nitrile gloves is recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[8]

-

Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron over the lab coat. Ensure that clothing covers all exposed skin.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during large-scale operations, a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling

-

Personnel: Only trained personnel familiar with the hazards of this compound should be permitted to handle it.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: As a fine powder, this compound can easily become airborne. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage

-

Container: Keep the container tightly closed and properly labeled.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable.[7] For long-term stability, refrigeration in a desiccated environment is the most prudent choice.

-

Incompatibilities: While specific incompatibility data is not available, as a general precaution, store away from strong oxidizing agents.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A calm and methodical approach is necessary for cleaning up spills.

For small spills (solid):

-

Evacuate and Secure: Alert others in the area. Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear appropriate PPE as described in Section 2.2.

-

Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[10] Carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

-

Dispose: Dispose of the waste according to institutional and local regulations.

Caption: Step-by-step workflow for solid spill cleanup.

Waste Disposal

All waste containing Phenyl(pyrrolidin-3-yl)methanone hydrochloride, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Containerization: Collect solid waste in a clearly labeled, sealed container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[12]

Conclusion